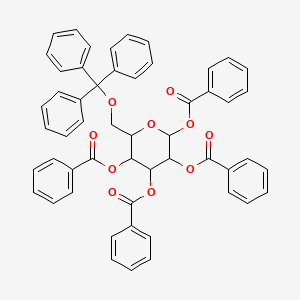
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is a complex organic compound with the molecular formula C53H42O10 and a molecular weight of 838.905 g/mol . This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves multiple steps. The starting material, D-glucopyranose, undergoes benzoylation to form 1,2,3,4-tetra-O-benzoyl-D-glucopyranose. This intermediate is then subjected to tritylation at the 6-O position to yield the final product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The trityl and benzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with new functional groups replacing the trityl or benzoyl groups.
Wissenschaftliche Forschungsanwendungen
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: In the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound’s trityl and benzoyl groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-beta-D-glucopyranose: A closely related compound with similar structural features.
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated glucopyranose derivative.
1,2,3,4-Tetra-O-acetyl-6-O-trityl-beta-D-glucopyranose: A similar compound with acetyl groups instead of benzoyl groups.
Uniqueness
6-O-Trityl-1,2,3,4-tetra-O-benzoyl-beta-D-glucopyranose is unique due to its specific combination of trityl and benzoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C53H42O10 |
|---|---|
Molekulargewicht |
838.9 g/mol |
IUPAC-Name |
[4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2 |
InChI-Schlüssel |
CBFXEUSWGYYNPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


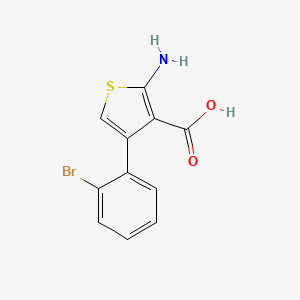
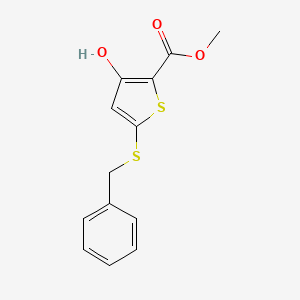
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
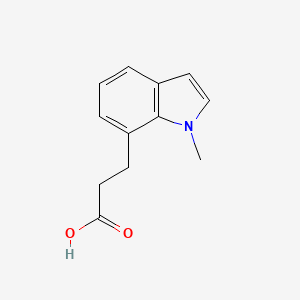
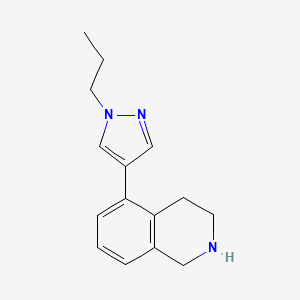
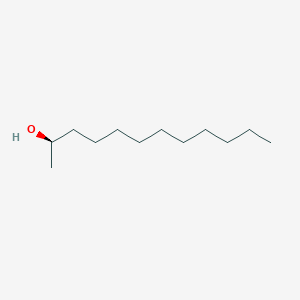
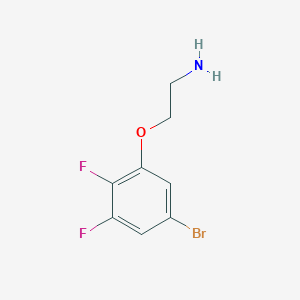
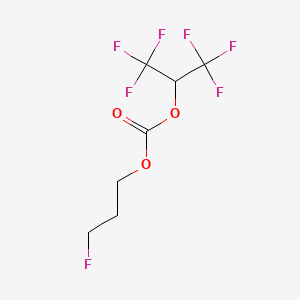
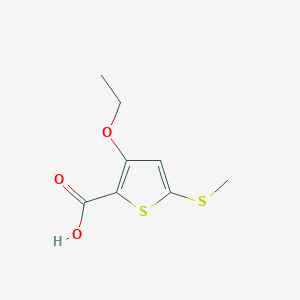
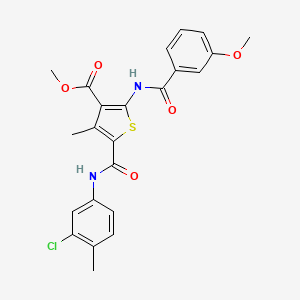

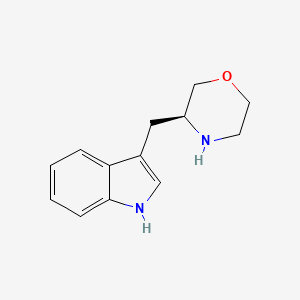

![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)
